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Compound of Interest

Compound Name: 3-(1H-Indol-3-yl)cyclohexanone

CAS No.: 126126-40-7

Cat. No.: B3046622 Get Quote

Executive Summary & Application Context
3-(3-Indolyl)cyclohexanone (C₁₄H₁₅NO) is a significant scaffold in the synthesis of biologically

active alkaloids and carbazole derivatives.[1] Its formation typically involves the conjugate

addition (Michael reaction) of indole to an ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

-unsaturated ketone.

Characterizing this compound presents specific challenges:

Regioisomerism: Distinguishing between C3-alkylation (desired) and N1-alkylation

(byproduct).

Aliphatic Overlap: In ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

H NMR, the cyclohexanone methylene protons often form complex, overlapping multiplets in
the 1.5–3.0 ppm range.

C13 NMR serves as the definitive characterization tool, offering distinct resolution of the

quaternary carbons (indole C3, carbonyl C1') and the chiral center at the point of attachment.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b3046622?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767326/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Analysis: C13 NMR vs. Alternatives
The following table objectively compares C13 NMR against other standard characterization

methods for this specific indole-ketone conjugate.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
C13 NMR

(Recommended)

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

H NMR

Mass Spectrometry

(MS)

Primary Utility

Verifying carbon

skeleton connectivity

and quaternary

centers.

Quantifying proton

ratios and coupling

constants (ngcontent-

ng-c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

).

Determining molecular

weight and

fragmentation.

Differentiation Power

High: Distinctly

separates Indole C3

(quaternary) from

Indole C2 (CH).

Medium: Indole C2-H

is distinct (~6.9-7.2

ppm), but aliphatic

ring protons overlap

heavily.[1]

Low: Cannot easily

distinguish between 2-

indolyl and 3-indolyl

regioisomers.

Solvent Sensitivity

Moderate: Chemical

shifts vary slightly

between CDCl

and DMSO-

.

High: N-H proton shift

is highly solvent-

dependent.

N/A

Key Blind Spot

Low sensitivity

requires higher

concentration/longer

scans.

Cannot directly

observe carbonyl

carbon or quaternary

ring junctions.

Does not provide

stereochemical or

connectivity proof.

C13 NMR Spectral Data (Diagnostic Reference)
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The spectral data below represents the diagnostic chemical shifts for 3-(3-

indolyl)cyclohexanone in CDCl

. These values are derived from established Michael adduct patterns for indole-cyclohexanone
conjugates.

Structure & Numbering Reference
Indole Ring: Positions 1–7a (Standard IUPAC).[1]

Cyclohexanone Ring: Carbonyl is C1'; attachment point is C3'.[1]

Diagnostic Chemical Shift Table
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Carbon Type
Position
(Assignment)

Chemical Shift
(ngcontent-ng-
c2307461527=""
_nghost-ng-
c2764567632=""
class="inline ng-
star-inserted">

, ppm)

Signal
Characteristics

Carbonyl C1' (Cyclohexanone) 210.0 – 212.0

Most downfield signal;

diagnostic of ketone

preservation.

Aromatic (Quaternary) C7a (Indole Junction) 136.0 – 137.0

Downfield

heteroaromatic signal.

[1]

Aromatic (Quaternary) C3a (Indole Junction) 126.0 – 127.0 Bridgehead carbon.[1]

Aromatic (CH) C2 (Indole) 121.0 – 122.5

Characteristic doublet

in proton-coupled

mode; distinct from

benzene ring CH.[1]

Aromatic (CH) C4, C5, C6, C7 111.0 – 122.0

Cluster of aromatic

methines.[1] C7 is

typically shielded

(~111 ppm).[1]

Aromatic (Quaternary) C3 (Attachment Point) 114.0 – 118.0

Critical Diagnostic:

Upfield shift relative to

C2; confirms C3-

alkylation.[1]

Aliphatic (CH) C3' (Chiral Center) 35.0 – 40.0

Methine carbon

attached to Indole;

significantly

deshielded compared

to unsubstituted

cyclohexane.[1]
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Aliphatic

(CHngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

)

C2', C6' (

-to-Carbonyl)
41.0 – 48.0

Deshielded methylene

signals due to

carbonyl proximity.

Aliphatic

(CHngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

)

C4', C5' 20.0 – 30.0
Remaining methylene

carbons.

ngcontent-ng-c2307461527="" class="ng-star-inserted">

Technical Insight: The presence of a signal at ~114–118 ppm (Indole C3) combined with the

absence of a signal at ~100 ppm (unsubstituted Indole C3) confirms the success of the Michael

addition. If N-alkylation occurred, the Indole C3 signal would remain near 102 ppm, and

significant shifts would appear on the benzene ring carbons.[1]

Experimental Protocols
A. Synthesis Protocol (Michael Addition)
This protocol yields the sample required for the spectral analysis described above.[1]

Reagents:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3767326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767326/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indole (1.0 equiv)[1]

Cyclohex-2-en-1-one (1.1 equiv)[1][2]

Catalyst: Iodine (10 mol%) or InClngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

(10 mol%)

Solvent: Dichloromethane (DCM) or Acetonitrile[1]

Step-by-Step Methodology:

Preparation: Dissolve indole (1 mmol) and cyclohex-2-en-1-one (1.1 mmol) in 5 mL of dry

DCM at room temperature.

Catalysis: Add Iodine (0.1 mmol, 25 mg) to the stirred solution.

Reaction: Stir at room temperature for 3–5 hours. Monitor via TLC (Eluent: 30% Ethyl

Acetate in Hexane).[1] Look for the disappearance of the indole spot.

Quench: Add 20 mL of aqueous sodium thiosulfate (saturated) to quench the iodine.

Extraction: Extract with DCM (2 x 20 mL). Wash combined organic layers with brine and dry

over anhydrous Nangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline

ng-star-inserted">

SO

.

Purification: Concentrate under vacuum. Purify the residue via silica gel column

chromatography (Gradient: 10% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

30% EtOAc/Hexane) to isolate the pure white/off-white solid.

B. NMR Sample Preparation
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Solvent Choice: Dissolve ~15–20 mg of the purified solid in 0.6 mL of CDCl

(Chloroform-d).

Note: If solubility is poor, use DMSO-ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

, but expect the N-H signal to shift downfield (~10-11 ppm in

H) and slight variations (<1 ppm) in C13 shifts.

Acquisition: Run a standard proton-decoupled

C experiment (minimum 256 scans recommended for clear quaternary signals).

Visualization of Reaction & Logic[1]
The following diagrams illustrate the synthesis pathway and the logic flow for assigning the

NMR signals.

Diagram 1: Synthesis & Characterization Workflow

Reactants

Indole
(Nucleophile)

Michael Adduct
(Crude)

Cyclohex-2-en-1-one
(Electrophile)

Lewis Acid
(I2 or InCl3)

Activates

Column Chromatography
(Silica Gel)

3-(3-Indolyl)cyclohexanone
(Pure)

Click to download full resolution via product page
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Caption: Workflow for the synthesis and isolation of 3-(3-indolyl)cyclohexanone via Lewis Acid-

catalyzed Michael addition.

Diagram 2: NMR Assignment Logic

Spectral Zones (C13 NMR)

Target Structure:
3-(3-Indolyl)cyclohexanone

Zone 1: Carbonyl
(210-212 ppm)
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(110-140 ppm)

Zone 3: Aliphatic
(20-50 ppm)

C=O (Ketone)
Confirms Cyclohexanone Ring

Indole C3 (Quaternary)
~115 ppm

Confirms C-Alkylation

Cyclohexyl C3 (Methine)
~35-40 ppm

Point of Attachment
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Caption: Logical breakdown of C13 NMR spectral zones used to confirm the structure of the

Michael adduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide: C13 NMR Characterization of 3-(3-
Indolyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3046622#c13-nmr-spectral-data-for-3-3-indolyl-
cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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